
N-(2-Bromo-4-methylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-溴-4-甲基苯基)-2-((4-苯基-5-((对甲苯胺基)甲基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺: 是一种属于三唑衍生物类别的复杂有机化合物。该化合物以其独特的结构为特征,其中包括一个三唑环、一个溴取代的苯基和一个硫代乙酰胺部分。由于其潜在的生物学和化学性质,它已在科学研究的各个领域引起了人们的兴趣。
准备方法
合成路线和反应条件
N-(2-溴-4-甲基苯基)-2-((4-苯基-5-((对甲苯胺基)甲基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺的合成通常涉及多步有机反应。一种常见的合成路线包括:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当的醛或酮的环化反应合成。
溴取代的苯基的引入: 该步骤涉及甲基苯基前体的溴化,然后与三唑环偶联。
硫代乙酰胺的形成:
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但经过优化以适合大规模生产。这包括使用连续流动反应器、高通量筛选反应条件以及使用催化剂来提高反应效率。
化学反应分析
反应类型
N-(2-溴-4-甲基苯基)-2-((4-苯基-5-((对甲苯胺基)甲基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可导致形成胺或其他还原衍生物。
取代: 溴基团可以被其他亲核试剂取代,从而导致多种衍生物。
常用试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸 (m-CPBA)。
还原剂: 硼氢化钠 (NaBH4),氢化铝锂 (LiAlH4)。
亲核试剂: 叠氮化钠 (NaN3),硫醇,胺。
主要产物
由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,用过氧化氢氧化可以生成亚砜,而用叠氮化钠取代可以生成叠氮基衍生物。
科学研究应用
N-(2-溴-4-甲基苯基)-2-((4-苯基-5-((对甲苯胺基)甲基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的抗菌和抗真菌活性。
医学: 探索其作为治疗各种疾病的治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
N-(2-溴-4-甲基苯基)-2-((4-苯基-5-((对甲苯胺基)甲基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能抑制某些酶或蛋白质,从而导致其生物学效应。例如,它可能抑制微生物酶,从而导致其抗菌活性。
相似化合物的比较
类似化合物
N-(2-溴-4-甲基苯基)-2-((4-苯基-5-((对甲苯胺基)甲基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺: 可以与其他三唑衍生物进行比较,例如:
独特性
使 N-(2-溴-4-甲基苯基)-2-((4-苯基-5-((对甲苯胺基)甲基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺与众不同的是其官能团的独特组合,这可能赋予其独特的生物学和化学性质。其溴取代的苯基和硫代乙酰胺部分可能有助于其与分子靶标的特定相互作用,使其成为进一步研究的感兴趣化合物。
属性
分子式 |
C25H24BrN5OS |
|---|---|
分子量 |
522.5 g/mol |
IUPAC 名称 |
N-(2-bromo-4-methylphenyl)-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24BrN5OS/c1-17-8-11-19(12-9-17)27-15-23-29-30-25(31(23)20-6-4-3-5-7-20)33-16-24(32)28-22-13-10-18(2)14-21(22)26/h3-14,27H,15-16H2,1-2H3,(H,28,32) |
InChI 键 |
ROAPWBCYMJVXBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B11770846.png)
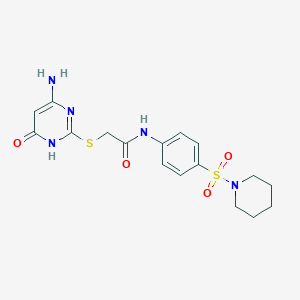
![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
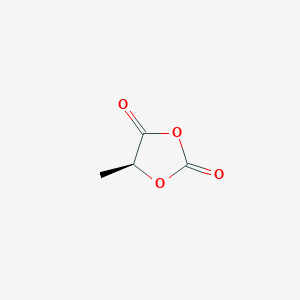

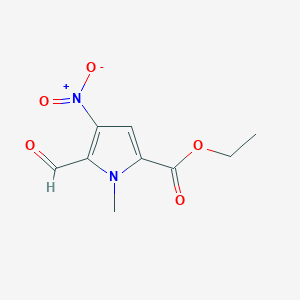
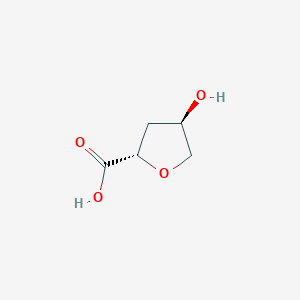


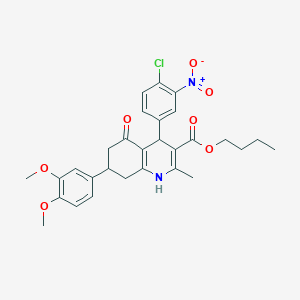

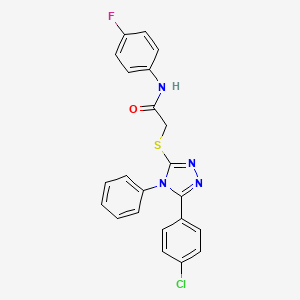
![5h-Cyclopenta[d]pyrimidine](/img/structure/B11770902.png)
![5-Chloro-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B11770905.png)
